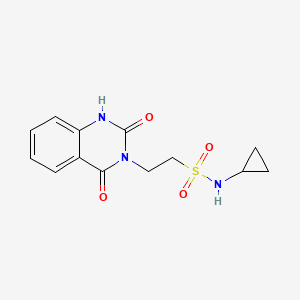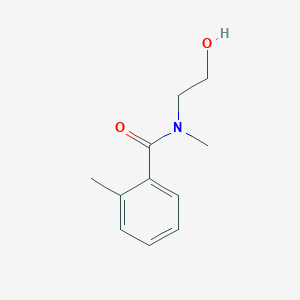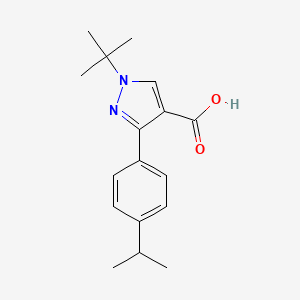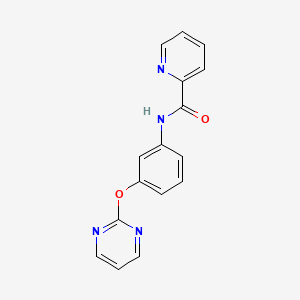
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases.
Wirkmechanismus
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide inhibits JAK3, which is involved in the signaling pathway of cytokine receptors. By inhibiting JAK3, N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide has been shown to reduce the levels of inflammatory cytokines in patients with autoimmune diseases. It also reduces the number of activated T cells and B cells in the peripheral blood of these patients. In animal models, N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide has been shown to reduce the severity of disease in models of rheumatoid arthritis, psoriasis, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide is its specificity for JAK3, which reduces the risk of off-target effects. However, its potency can vary depending on the cell type and the cytokine receptor involved. N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide can also have variable pharmacokinetics in different patient populations, which can affect its efficacy and safety.
Zukünftige Richtungen
For research on N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide include the development of more potent and selective JAK3 inhibitors. There is also interest in studying the long-term safety and efficacy of N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide in patients with autoimmune diseases. Additionally, there is interest in studying the potential use of N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide in combination with other therapies for autoimmune diseases. Finally, there is interest in studying the potential use of JAK3 inhibitors in other diseases such as cancer and viral infections.
Synthesemethoden
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the formation of a quinazoline ring system followed by the introduction of a cyclopropyl group and a sulfonamide group. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide has been studied for its potential therapeutic applications in a variety of autoimmune diseases including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been studied for its potential use in organ transplantation to prevent rejection.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c17-12-10-3-1-2-4-11(10)14-13(18)16(12)7-8-21(19,20)15-9-5-6-9/h1-4,9,15H,5-8H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTOZRGCZGIIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7498646.png)
![1-[5-(Diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B7498654.png)


![Ethyl 4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7498668.png)


![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)


![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)
![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)